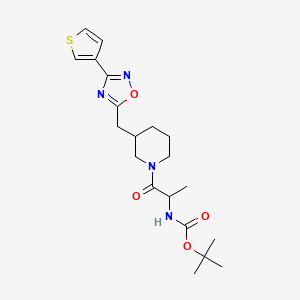

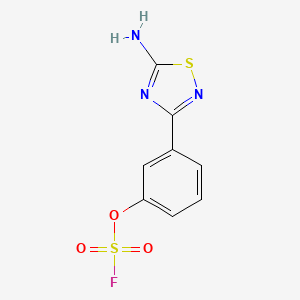

Ethyl 4-cyano-3-methyl-5-(3-phenylpropanamido)thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be prepared from enaminones via the reaction with different nucleophiles and electrophiles . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . It’s used in the synthesis of many organic compounds, including thiophene derivatives .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

A key area of research involving ethyl 4-cyano-3-methyl-5-(3-phenylpropanamido)thiophene-2-carboxylate focuses on its synthesis and chemical reactivity. For instance, a facile four-component Gewald reaction under organocatalyzed aqueous conditions has been utilized for the room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, showcasing efficient synthesis methods for thiophene derivatives including compounds structurally similar to ethyl 4-cyano-3-methyl-5-(3-phenylpropanamido)thiophene-2-carboxylate (Abaee & Cheraghi, 2013).

Antioxidant and Anti-inflammatory Activities

Research has also explored the biological activities of thiophene derivatives. A study on ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates revealed their significant in vitro antioxidant and in vivo anti-inflammatory activities. This work highlights the potential of thiophene derivatives for therapeutic applications due to their excellent biological activities (Madhavi & Sreeramya, 2017).

Anti-rheumatic Potential

Further, the anti-rheumatic potential of thiophene derivatives has been investigated. Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in a collagen-adjuvant arthritis model in rats, suggesting a promising approach for the treatment of rheumatic diseases (Sherif & Hosny, 2014).

Antimicrobial and Antioxidant Studies

Moreover, the synthesis of lignan conjugates via cyclopropanation involving thiophene derivatives has been explored for their antimicrobial and antioxidant activities. Compounds synthesized through this method demonstrated excellent antibacterial, antifungal, and profound antioxidant potentials, showcasing the versatility of thiophene derivatives in the development of new pharmaceutical agents (Raghavendra et al., 2016).

Direcciones Futuras

Thiophene derivatives have shown a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the study and development of new thiophene derivatives, including “Ethyl 4-cyano-3-methyl-5-(3-phenylpropanamido)thiophene-2-carboxylate”, could be a promising direction for future research.

Propiedades

IUPAC Name |

ethyl 4-cyano-3-methyl-5-(3-phenylpropanoylamino)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-3-23-18(22)16-12(2)14(11-19)17(24-16)20-15(21)10-9-13-7-5-4-6-8-13/h4-8H,3,9-10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCZCYXSNLKVNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)CCC2=CC=CC=C2)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-cyano-3-methyl-5-(3-phenylpropanamido)thiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2962873.png)

![Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate](/img/structure/B2962879.png)

![8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2962881.png)

![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2962882.png)

![5-(5,6-dimethylpyrimidin-4-yl)-N-(2-phenylethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2962893.png)

![N-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2962896.png)